4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine
Overview
Description
4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of two hydroxystyryl groups attached to a bipyridine core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 2,2’-bipyridine.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 2,2’-bipyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in a solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine involves its interaction with molecular targets such as metal ions. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique photophysical properties. These properties are exploited in various applications, including sensing and imaging.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-methoxystyryl)-2,2’-bipyridine: Similar structure but with methoxy groups instead of hydroxyl groups.
4,4’-Bis(4-aminostyryl)-2,2’-bipyridine: Contains amino groups instead of hydroxyl groups.
4,4’-Bis(4-nitrostyryl)-2,2’-bipyridine: Contains nitro groups instead of hydroxyl groups.
Uniqueness
4,4’-Bis(4-hydroxystyryl)-2,2’-bipyridine is unique due to its hydroxyl groups, which provide additional sites for chemical modification and enhance its photophysical properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as sensing and imaging.
Properties
IUPAC Name |
4-[(E)-2-[2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c29-23-9-5-19(6-10-23)1-3-21-13-15-27-25(17-21)26-18-22(14-16-28-26)4-2-20-7-11-24(30)12-8-20/h1-18,29-30H/b3-1+,4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPIYWPQVIICF-ZPUQHVIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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